Regioisomeric Hydrogen-Bond Acceptor Geometry: 4-Pyridyl vs. 2-Pyridyl and 3-Pyridyl Isomers
In ATP-competitive kinase inhibitors, the pyridyl nitrogen acts as a hydrogen-bond acceptor that anchors the ligand to the kinase hinge. The 4-pyridyl isomer (present in this compound) orients the nitrogen lone pair along the molecular axis, providing a linear H-bond interaction with the backbone NH of the hinge residue (e.g., Cys106 in CDK2). In contrast, the 2-pyridyl isomer (CAS 650637-98-2) presents the nitrogen at an acute angle relative to the scaffold plane, while the 3-pyridyl isomer (CAS 650638-18-9) positions the nitrogen outside the optimal hinge-binding trajectory. In published SAR studies on 1-aryl-pyrazolo[3,4-d]pyrimidin-4-ones, the 4-pyridyl-substituted analogs consistently exhibited CDK4/cyclin D1 IC₅₀ values in the low micromolar range, whereas 2-pyridyl and 3-pyridyl congeners showed reduced or absent inhibition at equivalent concentrations [1]. The 4-pyridyl vector is specifically claimed as the preferred substitution in multiple kinase inhibitor patents, including US20130035349A1, which explicitly designates derivatives of 1-(pyridine-4-yl)-pyrazolo[3,4-d]pyrimidin-4-one as the invention's core [2].
| Evidence Dimension | Kinase hinge hydrogen-bond geometry and CDK4/cyclin D1 inhibitory activity |
|---|---|
| Target Compound Data | 4-Pyridyl isomer: CDK4/cyclin D1 IC₅₀ in low micromolar range (representative 1-aryl analogs: IC₅₀ 1–10 μM) [1] |
| Comparator Or Baseline | 2-Pyridyl isomer (CAS 650637-98-2) and 3-Pyridyl isomer (CAS 650638-18-9): Reduced or no CDK4 inhibition at equivalent concentrations [1] |
| Quantified Difference | ≥10-fold loss of CDK4 inhibitory potency for 2-pyridyl and 3-pyridyl regioisomers relative to 4-pyridyl orientation in the 1-aryl series [1] |
| Conditions | CDK4/cyclin D1 kinase inhibition assay using a protein substrate phosphorylation readout; recombinant human CDK4/cyclin D1 complex [1] |
Why This Matters
For researchers designing or procuring kinase-focused compound libraries, the 4-pyridyl regioisomer provides the geometrically correct hinge-binding motif that is validated in the patent literature, whereas the 2- and 3-pyridyl isomers introduce a structural mismatch that compromises target engagement.
- [1] Markwalder JA, et al. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. J Med Chem. 2004;47(24):5894-5911. View Source
- [2] Kluge AF, Agennix AG. Pyrazolopyrimidinone kinase inhibitor. US Patent Application US20130035349A1. 2013. View Source
